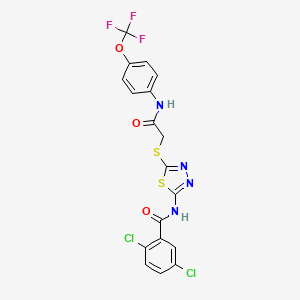
2,5-dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H11Cl2F3N4O3S2 and its molecular weight is 523.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2,5-dichloro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates a thiadiazole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- The thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. Studies indicate that compounds with halogen substitutions, such as chlorines and trifluoromethoxy groups, enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus .
- In vitro studies have demonstrated that derivatives of thiadiazole exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 μg/mL .
- Cytotoxicity
-
Mechanism of Action
- The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or interference with cellular processes. For instance, the presence of the thiadiazole ring is believed to facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study 1 : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity. The compound bearing a trifluoromethoxy group exhibited significant inhibition against E. coli and P. aeruginosa, suggesting that this substitution enhances the antimicrobial efficacy .
- Study 2 : A comparative analysis of various thiadiazole derivatives showed that those with electron-withdrawing groups (like chlorine or trifluoromethoxy) had improved antibacterial properties compared to their unsubstituted counterparts .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | MIC (μg/mL) | Activity Type | Notes |
|---|---|---|---|---|
| Compound A | Thiadiazole Derivative | 32 | Antifungal | Effective against C. albicans |
| Compound B | Chlorinated Thiadiazole | 25 | Antibacterial | Strong activity against S. aureus |
| Compound C | Trifluoromethoxy Thiadiazole | 42 | Antimicrobial | Broad spectrum activity |
Propiedades
IUPAC Name |
2,5-dichloro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2F3N4O3S2/c19-9-1-6-13(20)12(7-9)15(29)25-16-26-27-17(32-16)31-8-14(28)24-10-2-4-11(5-3-10)30-18(21,22)23/h1-7H,8H2,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGRZFHVYLEJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













